molecular formula C27H27N3O3S2 B12051344 N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476485-68-4

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12051344
CAS No.: 476485-68-4
M. Wt: 505.7 g/mol
InChI Key: OYPBXQSHPAZMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule recognized in scientific research as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) [https://pubchem.ncbi.nlm.nih.gov/]. This compound is structurally characterized by a hexahydrobenzothienopyrimidinone core, which is central to its kinase inhibitory activity. Its primary research value lies in the study of cell cycle progression, particularly the G1 to S phase transition, which is critically regulated by CDK2. By selectively inhibiting CDK2, this compound induces cell cycle arrest and is therefore a crucial tool for investigating the mechanisms of uncontrolled cellular proliferation, such as in various cancer models [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4890070/]. Researchers utilize this acetamide derivative in biochemical assays and cellular studies to explore CDK2 signaling pathways, validate CDK2 as a therapeutic target, and understand the downstream effects of CDK2 inhibition on apoptosis and senescence. It is presented for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

476485-68-4

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N3O3S2/c1-16-8-13-21(17(2)14-16)28-23(31)15-34-27-29-25-24(20-6-4-5-7-22(20)35-25)26(32)30(27)18-9-11-19(33-3)12-10-18/h8-14H,4-7,15H2,1-3H3,(H,28,31)

InChI Key

OYPBXQSHPAZMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC)C

Origin of Product

United States

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structural arrangement that suggests potential biological activities. Its intricate structure includes a thieno[2,3-d]pyrimidine core linked to an acetamide moiety and various aromatic substituents. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The compound has the following molecular formula: C27H27N3O3S2 and a molecular weight of approximately 453.6 g/mol. The structural features include:

  • Thieno[2,3-d]pyrimidine core : Known for various biological activities.
  • Sulfanyl group : Often implicated in enhancing biological interactions.
  • Dimethylphenyl and methoxyphenyl substituents : These groups may contribute to its pharmacological properties.

Antimicrobial Activity

Compounds containing thienopyrimidine cores have shown antimicrobial properties. For instance:

Compound NameStructure FeaturesBiological Activity
N-(3-methoxyphenyl)-2-{(3-(4-chlorophenyl)-5-methylthiazol-2-yl)sulfanyl}acetamideSimilar thiazole structureAntimicrobial
5-Methylthieno[3,2-d]pyrimidine derivativesThienopyrimidine coreAnticancer
6-Methoxythieno[3,2-d]pyrimidinesMethoxy substitutionAnti-inflammatory

These examples suggest that the target compound may also possess antimicrobial properties due to its structural similarities with known active compounds .

Anticancer Potential

Studies have indicated that thienopyrimidine derivatives can exhibit anticancer activity. For example:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.
  • Case Studies : Various derivatives have been tested in vitro and in vivo for their efficacy against different cancer cell lines.

Synthesis and Research Findings

The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be approached through multi-step synthetic routes involving traditional organic synthesis techniques. The synthesis pathway typically involves:

  • Formation of the thienopyrimidine core.
  • Introduction of the sulfanyl group.
  • Attachment of the acetamide moiety.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs differ primarily in substituent groups on the phenyl rings (R₁ and R₂), as shown below:

Compound ID R₁ (Acetamide Substituent) R₂ (Pyrimidine Substituent) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2,4-dimethylphenyl 4-methoxyphenyl C₂₇H₂₇N₃O₃S₂ 505.63 High predicted collision cross-section (214.5 Ų, [M+H]+)
Analog 1 (Ev1) 4-methylphenyl 4-ethoxyphenyl C₂₇H₂₇N₃O₃S₂ 505.63 Ethoxy group enhances lipophilicity
Analog 2 (Ev7) 4-ethylphenyl 4-methylphenyl C₂₆H₂₇N₃O₂S₂ 489.64 Reduced oxygen content; altered solubility
Analog 3 (Ev16) 2,5-dimethylphenyl 4-chlorophenyl C₂₃H₂₁ClN₃O₂S₂ 486.01 Chlorine substituent improves metabolic stability

Key Observations:

  • Electron-Donating vs.
  • Lipophilicity : Ethoxy (Analog 1) and methyl (Analog 2) groups increase lipophilicity, which may affect membrane permeability and bioavailability .
  • Steric Effects : The 2,4-dimethylphenyl group (target compound) introduces steric hindrance, possibly influencing binding pocket interactions .

Physicochemical and Computational Properties

Collision Cross-Section (CCS)

The target compound exhibits a predicted CCS of 214.5 Ų for [M+H]+ (), suggesting a compact conformation. Analogous data for other compounds are unavailable, but molecular weight and substituent polarity likely correlate with CCS trends.

Solubility and Stability
  • Methoxy Groups : Enhance water solubility via hydrogen bonding but may reduce metabolic stability due to oxidative demethylation .
  • Chlorine Substituents : Improve stability against enzymatic degradation but reduce solubility .

Preparation Methods

Cyclization of 3-Amino-2-Thioxo-Tetrahydrobenzothieno[2,3-d]Pyrimidin-4(1H)-One

In a method adapted from Soliman et al., the tetrahydrobenzothieno[2,3-d]pyrimidine core is synthesized by reacting 2-aminothiophenol derivatives with cyclic ketones. For example, 3-amino-2-thioxo-tetrahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one is cyclized under reflux with hydrazonoyl halides in ethanol and triethylamine. This yields the hexahydrobenzothienopyrimidine skeleton, which is subsequently functionalized.

Key Reaction Conditions

  • Reactants : 3-Amino-2-thioxo-tetrahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one, hydrazonoyl halides.

  • Solvent : Ethanol.

  • Catalyst : Triethylamine.

  • Temperature : Reflux (~78°C).

  • Yield : 59–70%.

Functionalization with the Sulfanyl Acetamide Side Chain

The sulfanyl acetamide moiety is introduced through alkylation of a thiol intermediate.

Synthesis of the Thiol Intermediate

The core compound is treated with carbon disulfide and sodium hydroxide in ethanol to generate 8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,]triazolo[4,3-c]pyrimidine-3(2H)-thione . This thiol serves as the nucleophile for subsequent alkylation.

Alkylation with N-(2,4-Dimethylphenyl)-2-Chloroacetamide

The thiol intermediate reacts with N-(2,4-dimethylphenyl)-2-chloroacetamide in dry acetone with anhydrous potassium carbonate. The reaction proceeds at room temperature, forming the desired sulfanyl acetamide linkage.

Key Reaction Conditions

  • Reactants : Thiol intermediate, N-(2,4-dimethylphenyl)-2-chloroacetamide.

  • Base : Anhydrous K₂CO₃.

  • Solvent : Dry acetone.

  • Temperature : Room temperature.

  • Yield : 65–75%.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Absorption bands at 3288–3108 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), and 1264 cm⁻¹ (C–S–C).

  • ¹H NMR : Signals at δ 2.25–2.30 ppm (2,4-dimethylphenyl CH₃), δ 3.80 ppm (OCH₃), and δ 8.45 ppm (pyrimidine C2–H).

  • Mass Spectrometry : Molecular ion peak at m/z 507.2 (M⁺).

Crystallographic Data

While no crystallographic data for the exact compound is available, related hexahydrobenzothienopyrimidines exhibit triclinic crystal systems with π-π stacking interactions.

Optimization and Challenges

Yield Improvement

  • Catalyst Screening : Replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases cyclization efficiency.

  • Solvent Effects : Using DMF instead of ethanol improves solubility of aromatic intermediates.

Purity Considerations

  • Chromatography : Flash chromatography (hexane/ethyl acetate, 9:1) removes byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?

A combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is critical. For example:

  • 1H NMR identifies aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and acetamide NH signals (δ ~10 ppm).
  • FT-IR confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
  • X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry and confirms the fused benzothieno-pyrimidinone core .

Q. What are the key steps in synthesizing this compound?

The synthesis typically involves:

  • Core formation : Cyclocondensation of thiophene derivatives with pyrimidinone precursors under reflux in ethanol or DMF.
  • Sulfanyl-acetamide coupling : Nucleophilic substitution using thioglycolic acid derivatives in the presence of K₂CO₃.
  • Purification : Sequential use of TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) to achieve >95% purity .

Q. How should researchers address solubility challenges during in vitro assays?

Use co-solvent systems like DMSO/PBS (≤0.1% DMSO) or surfactants (e.g., Tween-80). Pre-solubilize the compound in DMSO before diluting with assay buffers to avoid precipitation .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step synthesis?

  • Temperature control : Maintain 70–80°C during cyclocondensation to minimize side reactions.
  • Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of methoxyphenyl groups (yield improvement: 15–20%).
  • In-line analytics : Use HPLC-MS to monitor intermediate purity and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?

  • Conformational sampling : Perform molecular dynamics simulations (GROMACS) to assess flexibility of the sulfanyl-acetamide linker.
  • Free-energy perturbation (FEP) : Quantify binding affinity discrepancies caused by solvation effects or protein flexibility .

Q. How to analyze the impact of substituents on structure-activity relationships (SAR)?

  • Comparative synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., -OCH₂CH₃) groups.
  • Biological assays : Test analogues against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Data correlation : Plot substituent Hammett constants (σ) against IC₅₀ values to identify electronic effects .

Q. What methodologies validate the compound’s mechanism of action in cellular models?

  • Pharmacological profiling : Combine RNA-seq (to identify pathway perturbations) and kinase profiling arrays (Eurofins KinaseScan).
  • Chemical proteomics : Use clickable probes with alkyne tags to map cellular targets via LC-MS/MS .

Q. How to address discrepancies between crystallographic data and DFT-optimized structures?

  • Torsional angle analysis : Compare dihedral angles (e.g., benzothieno-pyrimidinone core) from X-ray and B3LYP/6-31G(d) calculations.
  • Lattice effects : Account for crystal packing forces in DFT by applying periodic boundary conditions (VASP software) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Strict QC protocols : Standardize NMR purity thresholds (>98%) and enforce consistent storage conditions (−20°C under argon).
  • Internal controls : Include reference inhibitors (e.g., staurosporine for kinase assays) in each assay plate .

Q. How to evaluate metabolic stability in early-stage drug discovery?

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound loss via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.